Molecular Weight Differentiation: MW 298.36 vs. Acetyl and Thiophene Analogs
The target compound (MW 298.36 g/mol) sits in an optimal drug-like molecular weight range (250–350 Da). By comparison, the acetyl analog (1-acetyl-N-(2-phenoxyethyl)azetidine-3-carboxamide, CAS 1428373-34-5, MW 262.30 g/mol) is lighter and may exhibit different membrane permeability, while the thiophene analog (1-(methylsulfonyl)-N-(2-(thiophen-2-yl)ethyl)azetidine-3-carboxamide, CAS 1428371-06-5, MW 288.4 g/mol) is intermediate. The MW of 298.36 enables a balance between sufficient structural complexity for target engagement and acceptable passive permeability per Lipinski guidelines [1].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 298.36 g/mol |
| Comparator Or Baseline | Acetyl analog: 262.30 g/mol; Thiophene analog: 288.4 g/mol; 4-Methoxyphenethyl analog: 312.38 g/mol |
| Quantified Difference | Target is +36.06 g/mol vs. acetyl analog, +9.96 g/mol vs. thiophene analog, -14.02 g/mol vs. 4-methoxyphenethyl analog |
| Conditions | Computed molecular weight from molecular formula (PubChem) |
Why This Matters
Molecular weight is a primary determinant of passive membrane permeability and oral bioavailability potential; the target compound occupies a middle ground among analogs, avoiding extremes that may compromise pharmacokinetics.
- [1] PubChem. Computed Molecular Weight for 1-(methylsulfonyl)-N-(2-phenoxyethyl)azetidine-3-carboxamide and Related Compounds. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov View Source
